molecular formula C11H11ClN2OS B2502961 7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 422526-50-9

7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No. B2502961
CAS RN: 422526-50-9
M. Wt: 254.73
InChI Key: LPFJOSOKWYLSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, also known as CSPQ, is a quinazolinone derivative that has been studied for its potential applications in scientific research. It is a colorless solid that is soluble in organic solvents and has a melting point of 172-174 °C. CSPQ has been studied for its ability to act as a ligand for metal ions, as well as its potential as a drug candidate.

Scientific Research Applications

Synthesis and Transformations

Research by Aleqsanyan and Hambardzumyan (2021) highlights the synthesis of hetarylquinolines containing thiazolidine and dihydrothiazole rings, based on benzene ring–substituted hydrazinocarbothioamides. This includes reactions involving sulfanyl analogs to produce substituted quinolines and butan-2-ones, relevant to the chemical structure of 7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (Aleqsanyan & Hambardzumyan, 2021).

Novel Compounds Synthesis

Reddy et al. (2012) conducted research on the condensation of 2-mercapto-3H-quinazolin-4-one with chloroacetic acid, leading to novel quinazoline derivatives. This process is significant for understanding the formation and potential applications of 7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (Reddy, Naidu, & Dubey, 2012).

Structural and DFT Study

Deng et al. (2021) explored the crystal structure and Density Functional Theory (DFT) calculations of a compound structurally similar to 7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. This study provides insights into the molecular structure and electronic properties of such compounds (Deng et al., 2021).

Antioxidant Applications in Lubricating Oils

Habib et al. (2014) synthesized and evaluated quinazolones as antioxidant additives for lubricating oils, demonstrating a potential application area for similar compounds, including 7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (Habib, Hassan, & El‐Mekabaty, 2014).

properties

IUPAC Name

7-chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-6(2)14-10(15)8-4-3-7(12)5-9(8)13-11(14)16/h3-6H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFJOSOKWYLSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C=C(C=C2)Cl)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

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